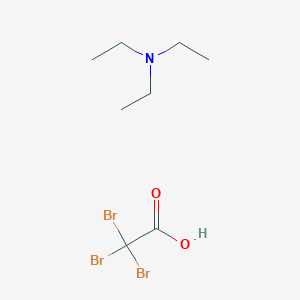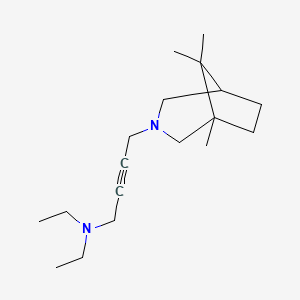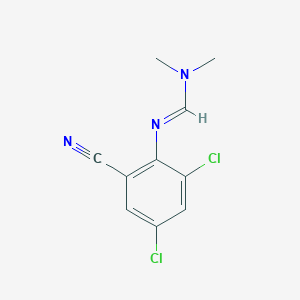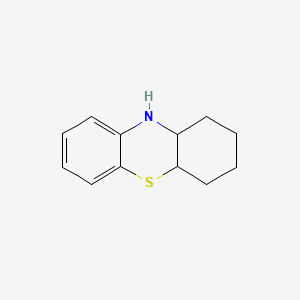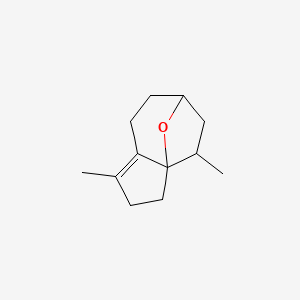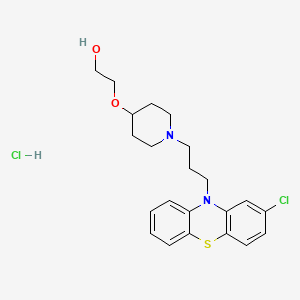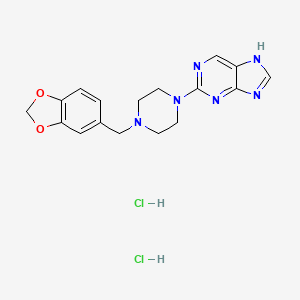
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride: is a chemical compound that belongs to the purine class of compounds. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of a piperonyl-piperazinyl group attached to the purine ring, and it is commonly used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include purine derivatives and piperonyl-piperazine.
Reaction Conditions: The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Coupling Reaction: The piperonyl-piperazine is coupled with the purine derivative under controlled temperature and pressure conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products.
科学的研究の応用
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 9H-Purine, 9-allyl-2-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- 9H-Purine, 9-(2,3-dihydroxypropyl)-6-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- 9H-Purine, 9-methyl-2-(4-piperonyl-1-piperazinyl)-, bis
Uniqueness
Compared to similar compounds, 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
特性
CAS番号 |
37424-97-8 |
|---|---|
分子式 |
C17H20Cl2N6O2 |
分子量 |
411.3 g/mol |
IUPAC名 |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine;dihydrochloride |
InChI |
InChI=1S/C17H18N6O2.2ClH/c1-2-14-15(25-11-24-14)7-12(1)9-22-3-5-23(6-4-22)17-18-8-13-16(21-17)20-10-19-13;;/h1-2,7-8,10H,3-6,9,11H2,(H,18,19,20,21);2*1H |
InChIキー |
TUHUSUXCMRHKGM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C5C(=N4)N=CN5.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
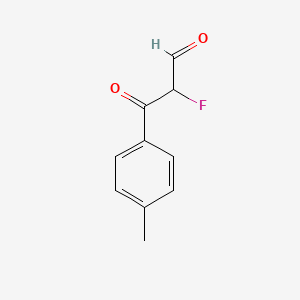
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
![1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene](/img/structure/B14661328.png)


